![molecular formula C13H11ClN6O2 B11473384 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473384.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxadiazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Preparation of Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of acylhydrazides with carboxylic acids or their derivatives.
Assembly of the Final Compound: The final step involves the coupling of the pyrazole, pyridine, and oxadiazole rings through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme activities, receptor binding, and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
3-[(4-Methyl-1H-pyrazol-1-yl)methyl]-N-[(pyridin-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: This compound differs by the substitution of a methyl group instead of a chloro group on the pyrazole ring.
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a pyridin-2-yl group instead of a pyridin-3-yl group.
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[(pyridin-3-yl)methyl]-1,2,4-thiadiazole-5-carboxamide: This compound features a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN6O2 |
---|---|
Molecular Weight |
318.72 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11ClN6O2/c14-10-6-17-20(7-10)8-11-18-13(22-19-11)12(21)16-5-9-2-1-3-15-4-9/h1-4,6-7H,5,8H2,(H,16,21) |
InChI Key |
MRMUWOXTXRTZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.